![molecular formula C11H18N2O2 B2411460 N-{3-[(dimetilamino)metileno]-4-oxociclohexil}acetamida CAS No. 73983-59-2](/img/structure/B2411460.png)
N-{3-[(dimetilamino)metileno]-4-oxociclohexil}acetamida
Descripción general
Descripción
N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide is a compound with a complex structure that includes a dimethylamino group, a methylene group, and an oxocyclohexyl group
Aplicaciones Científicas De Investigación
N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide has several scientific research applications:
Métodos De Preparación
The synthesis of N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide can be achieved through several routes. One common method involves the reaction of dimethylformamide-dimethylacetal with a suitable cyclohexanone derivative . The reaction typically requires anhydrous conditions and a suitable solvent such as toluene or xylene. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol derivative.
Mecanismo De Acción
The mechanism of action of N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide involves its interaction with various molecular targets. The dimethylamino group provides pH responsiveness, allowing the compound to change its properties in different environments . This makes it useful in drug delivery systems where controlled release is essential. The compound can also form complexes with nucleic acids, facilitating their delivery into cells .
Comparación Con Compuestos Similares
N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide can be compared with similar compounds such as:
N,N-dimethylaminoethyl methacrylate (DMAEMA): Both compounds have dimethylamino groups, but DMAEMA is more commonly used in polymer chemistry.
N,N-dimethyl enaminones: These compounds share the dimethylamino group and are used as building blocks for heterocyclic synthesis.
The uniqueness of N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide lies in its combination of functional groups, which provide a versatile platform for various applications in chemistry, biology, and medicine.
Propiedades
IUPAC Name |
N-[(3E)-3-(dimethylaminomethylidene)-4-oxocyclohexyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-8(14)12-10-4-5-11(15)9(6-10)7-13(2)3/h7,10H,4-6H2,1-3H3,(H,12,14)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCUUMJCCCQVFF-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(=O)C(=CN(C)C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1CCC(=O)/C(=C/N(C)C)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
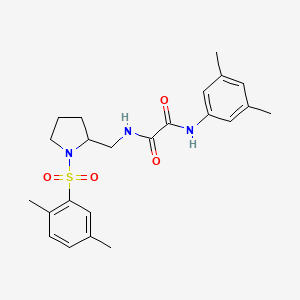
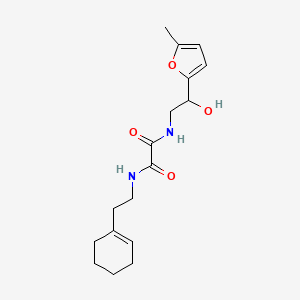
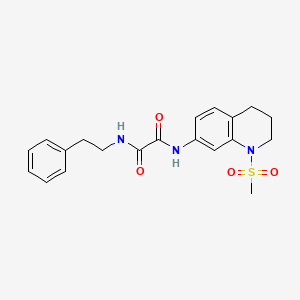
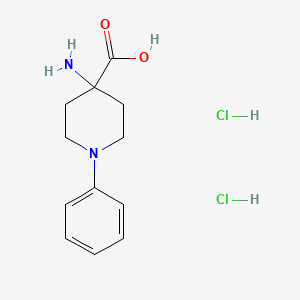
![3-(4-Chlorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2411383.png)
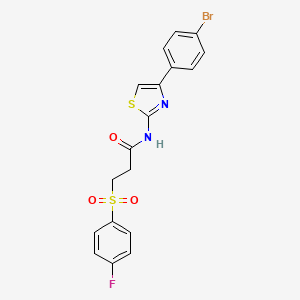
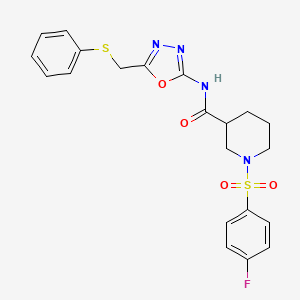
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2411389.png)
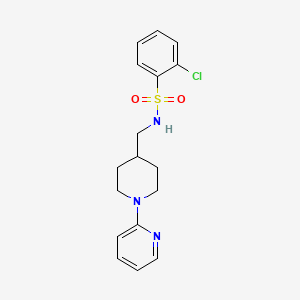
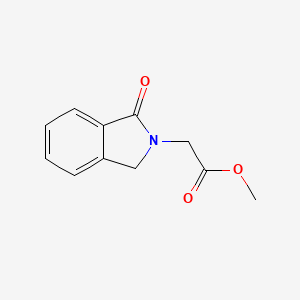
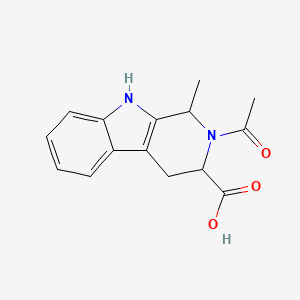
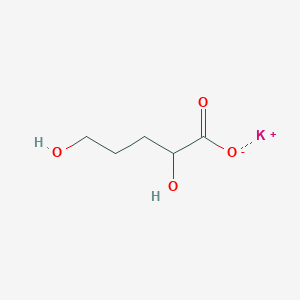
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2411398.png)
![7-(3,4-difluorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2411400.png)
